3,5-Diacetoxy Styrene

説明

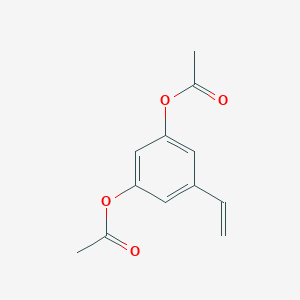

3,5-Diacetoxy Styrene (CAS: 155222-48-3) is a styrene derivative with two acetylated hydroxyl groups at the 3- and 5-positions of the benzene ring. Its molecular formula is C₁₂H₁₂O₄, with a molecular weight of 220.221 g/mol . Key physical properties include:

- Density: 1.155 g/cm³

- Boiling Point: 336.6°C at 760 mmHg

- Flash Point: 167.6°C

- LogP: 2.18 (indicating moderate lipophilicity) .

This compound serves primarily as a synthetic intermediate, notably in the production of Resveratrol (a polyphenol with antioxidant properties) through deacetylation and subsequent structural modifications . Its acetoxy groups enhance stability during synthesis, making it a preferred precursor in pharmaceutical and fine chemical industries.

特性

IUPAC Name |

(3-acetyloxy-5-ethenylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-4-10-5-11(15-8(2)13)7-12(6-10)16-9(3)14/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKQGWWKEWSQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)C=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461958 | |

| Record name | 3,5-Diacetoxy Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155222-48-3 | |

| Record name | 1,3-Benzenediol, 5-ethenyl-, 1,3-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155222-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diacetoxy Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and General Scheme

The acetylation process typically targets hydroxyl groups on a styrene derivative, such as 3,5-dihydroxystyrene, replacing them with acetoxy functionalities. The reaction employs acetylating agents like acetic anhydride or acetyl chloride , facilitated by a base catalyst such as pyridine or 4-dimethylaminopyridine (DMAP) . The general reaction proceeds as follows:

Pyridine or DMAP neutralizes the acidic byproducts (e.g., HCl or acetic acid), driving the reaction to completion. The choice of acetylating agent impacts reaction efficiency: acetic anhydride is preferred for its mild reactivity, whereas acetyl chloride offers faster kinetics but requires stringent moisture control.

Catalytic Systems and Optimization

Catalysts play a pivotal role in modulating reaction rates and yields. Comparative studies highlight the following trends:

-

Pyridine : Yields high-purity product (≥95%) but requires prolonged reaction times (12–24 hours).

-

DMAP : Accelerates acetylation significantly (2–4 hours) due to superior nucleophilic activation, though it may necessitate post-reaction purification to remove residual catalyst.

Solvent selection further influences outcomes. Polar aprotic solvents like dichloromethane or tetrahydrofuran enhance reagent solubility, while elevated temperatures (40–60°C) improve kinetics without compromising stability.

Table 1: Comparative Analysis of Acetylation Conditions

| Acetylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acetic anhydride | Pyridine | 25 | 24 | 85 | ≥95 |

| Acetic anhydride | DMAP | 40 | 4 | 92 | ≥97 |

| Acetyl chloride | DMAP | 25 | 2 | 88 | ≥95 |

Alternative Synthetic Routes

While acetylation dominates industrial and laboratory protocols, emerging methodologies explore novel pathways to this compound.

Heck Coupling and Palladium-Catalyzed Reactions

A patent (CN102050705A) describes the use of This compound as a precursor in Heck reactions to synthesize resveratrol derivatives. Although the patent focuses on downstream applications, it implies the compound’s preparation via Wittig olefination , where a phosphonium ylide reacts with a benzaldehyde derivative. For instance:

This method remains underexplored in primary literature, likely due to challenges in sourcing specialized reagents like 3,5-diacetoxybenzaldehyde.

Enzymatic Acetylation

Recent studies propose lipase-mediated acetylation as a green chemistry alternative. Enzymes such as Candida antarctica lipase B (CAL-B) selectively acetylate phenolic hydroxyl groups under mild conditions, though yields for this compound remain suboptimal (≤70%) compared to traditional methods.

Industrial-Scale Production and Challenges

Scalability of the acetylation process hinges on cost-effective catalysts and waste minimization. Industrial protocols favor DMAP for its efficiency, despite its higher cost relative to pyridine. Key challenges include:

化学反応の分析

科学的研究の応用

Chemical Synthesis Applications

3,5-Diacetoxy Styrene serves as a key intermediate in the synthesis of bioactive compounds, particularly resveratrol , which is known for its antioxidant and anti-inflammatory properties. The compound's structure allows for efficient synthetic routes to resveratrol, enhancing yields and reaction efficiency in organic synthesis .

Potential Biological Activities

- Antioxidant Properties : Similar to resveratrol, it may help in scavenging free radicals.

- Anti-inflammatory Effects : Its derivatives have shown promise in reducing inflammation in various biological models.

Material Science Applications

In materials science, this compound is explored as a monomer for polymer synthesis. Its unique structure allows the formation of polymers with specific properties that can be tailored for various applications.

Polymerization

The compound can participate in:

- Electrophilic Aromatic Substitution Reactions : Leading to various substituted styrenes depending on the electrophile used.

- Formation of Specialty Polymers : Due to its dual acetoxy functionality, it enhances reactivity compared to other styrenes.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Synthesis of Resveratrol : Research has focused on optimizing synthetic pathways to improve yield and efficiency using this compound as an intermediate. The Heck reaction has been particularly effective in constructing the stilbene core necessary for resveratrol synthesis .

- Biological Activity Studies : Investigations into the antioxidant properties of this compound have indicated its potential role in reducing oxidative stress in cellular models, though further studies are required to elucidate mechanisms.

作用機序

シリクリスティンは、さまざまな分子標的と経路を通じて作用を発揮します。 シリクリスティンは、細胞への甲状腺ホルモンの取り込みに重要な役割を果たす甲状腺ホルモントランスポーターMCT8の強力な阻害剤です . この阻害は、甲状腺ホルモン代謝の乱れにつながる可能性があります . さらに、シリクリスティンは、P-糖タンパク質を阻害し、優勢な膜貫通型エフロックスポンプの発現をダウンレギュレートすることで、多剤耐性を修飾します .

類似化合物との比較

Styrene (C₈H₈)

- Parent Compound : Styrene (CAS: 100-42-5) lacks functional groups on the benzene ring, rendering it highly volatile (boiling point: 145.2°C ) and reactive in polymerization reactions .

- Applications : Used extensively in polystyrene production and copolymer synthesis.

- Key Difference : 3,5-Diacetoxy Styrene’s acetoxy groups reduce volatility and enable selective reactivity (e.g., hydrolysis to Resveratrol), unlike styrene’s propensity for radical polymerization .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, C₉H₈O₄)

- Structure : Features 3,4-dihydroxy and acrylic acid groups, making it more polar and water-soluble than this compound .

- Applications : Direct use in supplements, cosmetics, and pharmacological research due to antioxidant properties.

- Key Difference : Caffeic Acid’s hydroxyl groups participate in hydrogen bonding and redox reactions, whereas this compound’s acetylated groups act as protective moieties for controlled synthesis .

Heterocyclic Intermediates (e.g., Compound 11a, C₂₀H₁₀N₄O₃S)

- Structure : Complex heterocycles like thiazolo-pyrimidine derivatives (e.g., 11a) incorporate nitrogen and sulfur atoms, enabling diverse pharmacological interactions .

- Synthesis : Prepared via condensation of thiouracil derivatives with aromatic aldehydes, yielding 57–68% under reflux conditions .

- Key Difference : Unlike this compound, these compounds exhibit multicyclic frameworks suited for targeting enzyme active sites (e.g., kinase inhibitors) .

Reactivity Insights :

- This compound : Acetoxy groups stabilize the benzene ring during electrophilic substitutions, while the vinyl group enables addition reactions.

- Caffeic Acid: Hydroxyl groups undergo oxidation to quinones, limiting shelf life but enhancing biological activity .

- Compound 11a : The thiazolo-pyrimidine core participates in π-π stacking and hydrogen bonding, critical for drug-receptor interactions .

生物活性

3,5-Diacetoxy Styrene is an organic compound with the molecular formula C₁₂H₁₂O₄, characterized by two acetoxy groups attached to a styrene backbone. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Although research on its independent biological activities is somewhat limited, several studies suggest that it may possess significant antioxidant and antimicrobial properties.

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties similar to those of resveratrol, a well-known polyphenolic compound. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is associated with various diseases including cancer and cardiovascular disorders.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action includes:

- Inhibition of bacterial DNA synthesis.

- Interference with membrane permeability.

This antimicrobial potential suggests its applicability in developing new antibacterial agents.

Case Studies and Research Findings

- Antioxidant Activity Study : A study explored the antioxidant capacity of various stilbene derivatives, including this compound. The results indicated that this compound could effectively scavenge free radicals, thereby reducing oxidative stress markers in vitro.

- Antimicrobial Efficacy Against Pathogenic Bacteria : In another study, this compound was tested against common pathogenic bacteria. The findings revealed that it inhibited the growth of several strains, showcasing its potential as an alternative antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound in terms of biological activity, a comparison with related compounds is presented below:

| Compound | Antioxidant Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Effective against Gram-positive and Gram-negative bacteria | Potential for use in pharmaceuticals |

| Resveratrol | High | Moderate | Well-studied for various health benefits |

| Curcumin | High | Effective | Known for anti-inflammatory properties |

The biological mechanisms attributed to this compound include modulation of cellular signaling pathways and enhancement of antioxidant defense systems. Its derivatives have shown promise in inhibiting certain cancer cell lines through similar pathways as resveratrol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。